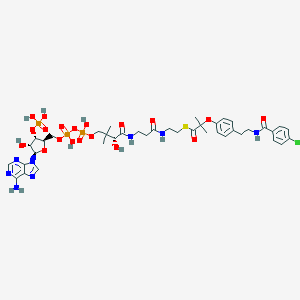
1,6-Dinitrocarbazole
Vue d'ensemble
Description
1,6-Dinitrocarbazole (DNC) is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. DNC is a highly explosive compound that is used in the manufacture of explosives, propellants, and pyrotechnics. In recent years, DNC has gained attention for its potential use in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 1,6-Dinitrocarbazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. 1,6-Dinitrocarbazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1,6-Dinitrocarbazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and repair, the induction of oxidative stress, and the activation of certain signaling pathways involved in cell growth and survival. 1,6-Dinitrocarbazole has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,6-Dinitrocarbazole in lab experiments is its high potency and specificity for certain enzymes and pathways. However, 1,6-Dinitrocarbazole is also highly toxic and explosive, which can pose safety risks in the lab. Additionally, 1,6-Dinitrocarbazole is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
Future research directions for 1,6-Dinitrocarbazole include further studies on its potential use as a photosensitizer in photodynamic therapy, as well as studies on its potential use as an anticancer agent. Additional research is also needed to fully understand the mechanism of action of 1,6-Dinitrocarbazole and its effects on various signaling pathways and cellular processes. Finally, efforts should be made to develop safer and more efficient methods for synthesizing 1,6-Dinitrocarbazole in the lab.
Méthodes De Synthèse
1,6-Dinitrocarbazole can be synthesized through a variety of methods, including the nitration of carbazole with a mixture of nitric acid and sulfuric acid. Other methods include the reaction of carbazole with nitric acid in the presence of a catalyst or the reaction of carbazole with dinitrogen pentoxide.
Applications De Recherche Scientifique
1,6-Dinitrocarbazole has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of DNA damage and as a potential anticancer agent. 1,6-Dinitrocarbazole has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
1,6-dinitro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFATMTVUAOEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031243 | |
| Record name | 1,6-Dinitro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dinitrocarbazole | |
CAS RN |
3062-57-5, 108625-05-4 | |
| Record name | 1,6-Dinitrocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dinitrocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dinitro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dinitrocarbazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)




